Cas no 17364-41-9 (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde)

3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core functionalized with a formyl group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized heterocycles. The presence of both carbonyl and aldehyde groups offers multiple reactive sites for further derivatization, enabling applications in medicinal chemistry and materials science. Its well-defined molecular framework ensures consistent reactivity, facilitating precise modifications. The compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial settings.
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde structure
17364-41-9 structure
Product Name:3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
CAS No:17364-41-9
MF:C11H10N2O2
MW:202.209302425385
CID:1358255
PubChem ID:205106
Update Time:2025-05-19

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
    • 1H-pyrazole-4-carboxaldehyde, 4,5-dihydro-3-methyl-5-oxo-1-phenyl-
    • 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde
    • 3-methyl-5-oxo-1-phenyl-2-pyrazoline-4-carboaldehyde
    • 4-Formyl-3-methyl-1-phenyl-2-pyrazolin-5-one
    • 2-Pyrazolin-5-one, 4-formyl-3-methyl-1-phenyl-
    • DTXSID00938415
    • 1-phenyl-3-methyl-4-formyl-4,5-dihydropyrazol-5-one
    • AKOS016054800
    • 3-Methyl-5-oxo-1-phenyl-4,5-dihydropyrazole-4-carbaldehyde
    • RGDIXYRCPLMSGT-UHFFFAOYSA-N
    • 17364-41-9
    • CS-0060275
    • AKOS002685282
    • SCHEMBL5713339
    • Inchi: 1S/C11H10N2O2/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,10H,1H3
    • InChI Key: RGDIXYRCPLMSGT-UHFFFAOYSA-N
    • SMILES: O=C1C(C=O)C(C)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 202.0743
  • Monoisotopic Mass: 202.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.24
  • Boiling Point: 390.2°C at 760 mmHg
  • Flash Point: 189.8°C
  • Refractive Index: 1.617
  • PSA: 49.74

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM332071-1g
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
17364-41-9 95%+
1g
$844 2021-06-16
Chemenu
CM332071-1g
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
17364-41-9 95%+
1g
$644 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130915-1g
3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
17364-41-9 98%
1g
¥5910 2023-04-15

Additional information on 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde

Introduction to 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (CAS No. 17364-41-9)

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, renowned for its versatile structural framework and potential biological activities. This heterocyclic aldehyde, with the chemical identifier CAS No. 17364-41-9, has garnered considerable attention in recent years due to its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The compound’s unique pyrazole core, combined with its aldehyde functionality, makes it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The molecular structure of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a methyl group at the 3-position, an oxo group at the 5-position, and a phenyl ring at the 1-position. The presence of the aldehyde group at the 4-position further enhances its reactivity, allowing for diverse functionalization strategies. This structural motif is particularly appealing in drug discovery due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. Among these, pyrazole derivatives have emerged as a prominent class of compounds with broad therapeutic applications. Studies have demonstrated that pyrazole-based molecules exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is no exception and has been investigated for its potential in several disease models.

One of the most compelling aspects of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is its role as a precursor in the synthesis of more complex molecules. The aldehyde group can be readily transformed into other functional groups such as carboxylic acids, esters, or amides through oxidation or reduction reactions. This flexibility allows chemists to modify the compound’s properties and tailor it for specific biological targets. For instance, researchers have explored its use in generating derivatives that interact with enzymes or receptors involved in metabolic pathways.

Recent advancements in computational chemistry have also highlighted the importance of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde as a virtual scaffold for drug design. Molecular docking studies have shown that this compound can bind to various protein targets with high affinity. These findings have prompted further investigation into its potential as an anti-inflammatory agent. In particular, studies suggest that derivatives of this compound may inhibit key inflammatory enzymes such as COX and LOX by targeting their active sites.

The synthesis of 3-methyl-5-oxyo -1 -phenyl -4 , 5 -dihydro -1 H -pyrazole -4 -carbaldehyde (CAS No. 17364 -41 -9) typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides followed by functional group transformations to introduce the aldehyde moiety. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.

In addition to its pharmaceutical applications, 3-methyl -5 -oxo -1 -phenyl -4 , 5 -dihydro -1 H -pyrazole -4 -carbaldehyde has shown promise in material science research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or as a component in functional materials such as organic semiconductors. These applications highlight the compound’s versatility beyond traditional drug discovery efforts.

The growing interest in 3-methyl -5-oxyo -1 phenyl -4 , 5 dihydro 1 H-pyrazole 4-carbaldehyde (CAS No .17364 .41 .9) has also spurred innovation in synthetic methodologies aimed at improving its accessibility and scalability. Green chemistry principles have been increasingly applied to these processes, emphasizing sustainable practices such as solvent recovery and catalytic efficiency. Such approaches not only reduce environmental impact but also enhance cost-effectiveness for industrial applications.

Future directions for research on 3-methyl 5 oxo 1 phenyl 4 , 5 dihydro 1 H-pyrazole 4 carbaldehyde include exploring its pharmacokinetic properties and developing novel formulations for enhanced delivery systems. Preclinical studies are warranted to evaluate its safety profile and therapeutic efficacy before moving into human trials. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical benefits.

The compound’s unique structural features also make it an attractive candidate for structure-based drug design initiatives. High-resolution crystal structures of protein targets complexed with pyrazole derivatives can provide insights into binding mechanisms and guide rational modifications to improve potency and selectivity. Advances in crystallography techniques coupled with computational modeling are expected to accelerate these efforts significantly.

In conclusion,3-methyl 5 oxo o phenyl o dihydro o pyrazole o carbaldehyde (CAS No .17364 .41 .9) represents a fascinating molecule with diverse applications spanning pharmaceuticals and materials science . Its versatile reactivity , coupled with promising preliminary biological data , positions it as a valuable building block for future discoveries . Continued investigation into this compound promises not only new therapeutic opportunities but also advancements in synthetic chemistry methodologies that could benefit multiple industries worldwide.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd